molecular formula C17H20N2 B3237391 2-(1-Benzylpiperidin-4-yl)pyridine CAS No. 138828-89-4

2-(1-Benzylpiperidin-4-yl)pyridine

Cat. No.: B3237391
CAS No.: 138828-89-4
M. Wt: 252.35 g/mol
InChI Key: IRVCDYALQKKHJU-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)pyridine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neurological disorders. Its structure incorporates a 1-benzylpiperidine moiety, a scaffold known in pharmacological studies for its interaction with key biological targets. Compounds based on the 1-benzylpiperidine structure have been identified as monoamine releasing agents, showing specificity for dopamine and norepinephrine transporters . Furthermore, recent research on pyridine derivatives containing the 1-benzylpiperidine group has shown these compounds can exhibit high affinity for sigma receptors (σ1R), which are attractive targets for developing potential treatments for neuropathic pain . The piperidine ring is also a common feature in many pharmaceuticals and research chemicals. This product is intended for use in various research applications, including as a building block in organic synthesis and a reference standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVCDYALQKKHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Benzylpiperidin 4 Yl Pyridine and Analogues

General Strategies for Constructing the 2-(1-Benzylpiperidin-4-yl)pyridine Core Structure

The formation of the central this compound framework can be achieved through either direct coupling of pre-existing heterocyclic rings or by constructing one ring onto the other in a stepwise fashion.

Direct Coupling Approaches

Direct coupling strategies involve the formation of the C-C bond between the C4-position of a piperidine (B6355638) ring and the C2-position of a pyridine (B92270) ring using modern cross-coupling reactions. These methods are advantageous as they bring together complex fragments in a single step.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. For instance, a suitably protected 4-halopiperidine derivative can be coupled with a 2-pyridyl organometallic reagent (or vice-versa). A common strategy involves the use of a 1-benzyl-4-(benzyldimethylsilyl)-1,2,3,6-tetrahydropyridine intermediate, which can be synthesized from 1-benzyl-4-piperidone via the Shapiro reaction. This intermediate readily undergoes palladium-catalyzed cross-coupling with various aryl halides, including 2-halopyridines, to generate 3,4-unsaturated 4-arylpiperidines. google.comresearchgate.net A final hydrogenation step is then required to saturate the piperidine ring and yield the target core structure.

Table 1: Example of a Palladium-Catalyzed Cross-Coupling Strategy

Step Reactants Reagents/Catalyst Product Notes
1 1-Benzyl-4-piperidone p-Toluene sulfonhydrazide Tosylhydrazone derivative Formation of the Shapiro reaction precursor.
2 Tosylhydrazone derivative n-Butyllithium, Benzyldimethylsilyl chloride 1-Benzyl-4-(benzyldimethylsilanyl)-1,2,3,6-tetrahydropyridine Formation of the silyl-tetrahydropyridine coupling partner.
3 Silyl-tetrahydropyridine, 2-Bromopyridine (B144113) Palladium Catalyst (e.g., Pd(OAc)₂) 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine C-C bond formation. researchgate.net

Alternatively, Negishi and Suzuki-Miyaura couplings are frequently employed for the synthesis of bi-heterocyclic systems and can be adapted for this purpose. rsc.orgmdpi.com The challenge often lies in the preparation and stability of the requisite organometallic pyridine species, particularly 2-pyridylboronates, which can exhibit low reactivity. nih.gov Pyridine sulfinates have emerged as stable and effective nucleophilic coupling partners to overcome these limitations. nih.gov

Multi-step Reaction Sequences for Core Formation

Multi-step sequences often involve the formation of one of the heterocyclic rings from an acyclic precursor or the addition of a key substituent to a pre-formed ring, followed by cyclization or further elaboration. A highly effective and direct method involves the reaction of an organometallic pyridine derivative with a piperidone.

One of the most straightforward multi-step approaches begins with the generation of 2-lithiopyridine, typically from 2-bromopyridine and an organolithium reagent like n-butyllithium at low temperature. This nucleophilic species is then reacted with N-benzyl-4-piperidone. The resulting product is the tertiary alcohol, 1-benzyl-4-(pyridin-2-yl)piperidin-4-ol. The final step in this sequence is the deoxygenation of this alcohol. This can be achieved through a two-step procedure involving conversion to a thiocarbonyl derivative followed by radical reduction (Barton-McCombie deoxygenation) or by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, which facilitates both deoxygenation and saturation of the pyridine ring if not carefully controlled. researchgate.net

Table 2: Key Multi-step Synthesis via Grignard/Organolithium Addition

Step Reactant 1 Reactant 2 Key Intermediate Final Step
1 2-Bromopyridine n-Butyllithium 2-Lithiopyridine Generation of nucleophile.
2 2-Lithiopyridine N-Benzyl-4-piperidone 1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol C-C bond formation.

Another versatile multi-step synthesis starts with the construction of the N-benzyl-4-piperidone ring itself. A common industrial method is the Dieckmann condensation. This process involves the reaction of benzylamine (B48309) with two equivalents of an acrylic acid ester, followed by an base-induced intramolecular cyclization to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield N-benzyl-4-piperidone. google.comdtic.mil This key intermediate is then carried forward as described in the organolithium addition route.

Functionalization and Derivatization of the Benzylpiperidinylpyridine Scaffold

Once the core this compound structure is assembled, it can be further modified to explore structure-activity relationships. Functionalization can occur at the nitrogen atoms or at the carbon atoms of the pyridine and piperidine rings.

Alkylation and Acylation Reactions on Nitrogen Atoms

The two nitrogen atoms within the scaffold exhibit distinct reactivity.

Piperidine Nitrogen: The piperidine nitrogen is a tertiary amine and is generally unreactive towards further alkylation. However, if the benzyl (B1604629) group is introduced late in the synthesis or is used as a protecting group that can be removed (e.g., via hydrogenolysis), the resulting secondary amine, 2-(piperidin-4-yl)pyridine, can be readily functionalized. Standard N-alkylation with alkyl halides or reductive amination with aldehydes/ketones can be used to introduce a wide variety of substituents in place of the benzyl group. Similarly, N-acylation with acyl chlorides or anhydrides proceeds readily to form the corresponding amides.

Pyridine Nitrogen: The pyridine nitrogen is less nucleophilic than the piperidine nitrogen due to the sp² hybridization and aromaticity. However, it can react with strong alkylating agents (e.g., methyl iodide, benzyl bromide) or acylating agents to form quaternary pyridinium (B92312) salts. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Substituent Modifications on Pyridine and Piperidine Rings

Modifying the carbon frameworks of the heterocyclic rings allows for fine-tuning of the molecule's properties.

Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring is particularly amenable to radical substitution reactions. The Minisci reaction is a powerful tool for the direct C-H alkylation of protonated N-heterocycles. wikipedia.orgnih.gov By generating alkyl radicals from sources like carboxylic acids (via oxidative decarboxylation with reagents such as AgNO₃ and (NH₄)₂S₂O₈), various alkyl groups can be introduced onto the pyridine ring. wikipedia.org Regioselectivity can be an issue, often yielding a mixture of isomers, but modern variations of the reaction allow for greater control. For instance, using a temporary blocking group on the pyridine nitrogen can direct alkylation selectively to the C-4 position. organic-chemistry.orgnih.gov

Piperidine Ring: Direct C-H functionalization of the saturated piperidine ring is more challenging but can be achieved using modern catalytic methods. Rhodium-catalyzed C-H insertion reactions, for example, can introduce new substituents at positions alpha to the nitrogen (C2 and C6). nih.gov The regioselectivity of these reactions can often be controlled by the choice of N-protecting group and the specific rhodium catalyst used. nih.gov Another strategy involves the temporary formation of an iminium ion from the piperidine, which can then be attacked by a nucleophile to achieve α-functionalization. acs.org

Linker Strategies for Hybrid Compound Synthesis

The this compound scaffold is often used as a key fragment in the design of hybrid molecules, where it is covalently attached to another pharmacophore via a linker to create a single molecule with potentially synergistic or multi-target activity. rsc.orgmdpi.com

A common strategy involves introducing a functional group onto the pyridine ring that can serve as an attachment point for a linker. For example, an amino group can be introduced at the C6 position of the pyridine ring. This amino group can then be made to react with a molecule containing a suitable electrophile, forming a linker between the pyridine and a second molecular entity. A study demonstrated this approach by synthesizing a series of compounds where an ω-(1-benzylpiperidin-4-yl)alkylamino side chain was attached to the C2 position of a dicyanopyridine core, showcasing the use of an alkylamino linker. mdpi.com In this case, the core scaffold is slightly different but illustrates the principle of linking the benzylpiperidine motif to a pyridine ring.

Table 3: Example of Linker Strategy for Hybrid Synthesis

Scaffold Linker Attachment Point Linker Type Second Pharmacophore Resulting Hybrid Class Reference
2-Aminopyridine-3,5-dicarbonitrile C2-amino group Alkyl chain (e.g., ethyl) 1-Benzylpiperidine-4-yl motif Multi-target σ receptor ligands mdpi.com

These linker strategies enable the combination of the benzylpiperidinylpyridine moiety with other known active fragments, leading to the creation of novel chemical entities with tailored biological profiles.

Asymmetric Synthesis Approaches for Chiral Analogs

The generation of chiral analogs of this compound, where a stereocenter is introduced typically on the piperidine ring, requires precise control of stereochemistry. Several modern asymmetric strategies are employed to achieve high enantioselectivity, primarily through the asymmetric reduction of pyridine precursors.

One of the most effective methods is the catalytic asymmetric hydrogenation of activated pyridine rings, such as N-benzylpyridinium salts. dicp.ac.cndicp.ac.cn This approach directly converts the flat, achiral pyridine ring into a chiral piperidine. Iridium-based catalysts featuring chiral phosphine ligands, such as MeO-BoQPhos, have demonstrated high levels of enantioselectivity (up to 93:7 er) in the hydrogenation of 2-alkyl N-benzylpyridinium salts. dicp.ac.cn Similarly, rhodium catalysts like [Rh(COD)Binapine]BF₄ are effective for the asymmetric hydrogenation of 2-pyridine ketones, which are precursors to chiral alcohols that can be further elaborated. nih.govacs.org The activation of the pyridine as a pyridinium salt is a key strategy to enhance its reactivity and prevent catalyst inhibition by the substrate or the piperidine product. dicp.ac.cn

Another powerful strategy is the chemo-enzymatic dearomatization of pyridines. This hybrid approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity under mild conditions. nih.gov A key step involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into precisely functionalized chiral piperidines. This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and the ovarian cancer drug Niraparib. nih.govnih.gov

Rhodium-catalyzed asymmetric carbometalation offers a pathway to enantioenriched 3-substituted piperidines from dihydropyridine intermediates. nih.gov This multi-step process involves the partial reduction of a pyridine, followed by the key Rh-catalyzed asymmetric reaction with an arylboronic acid, and a final reduction to yield the chiral piperidine. nih.gov This method has proven effective for gram-scale synthesis and provides access to a variety of enantioenriched 3-piperidines. nih.gov

The use of chiral auxiliaries represents a more traditional but still viable approach. For instance, oxazolidinones can be used as recyclable, traceless auxiliaries to direct the diastereoselective hydrogenation of a pyridine ring, leading to the formation of enantioenriched δ-lactams after an interrupted hydrogenation-hydrolysis sequence. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Piperidine Analogs

Method Catalyst/Reagent Substrate Key Features Reported Enantioselectivity
Catalytic Asymmetric Hydrogenation Iridium-MeO-BoQPhos dicp.ac.cn 2-Alkyl N-benzylpyridinium salts Direct hydrogenation of activated pyridines. Up to 93:7 er
Catalytic Asymmetric Hydrogenation Rhodium-Binapine nih.gov 2-Pyridine ketones Access to chiral pyridyl alcohols. Up to 99% ee
Chemo-enzymatic Dearomatization Amine Oxidase / Ene Imine Reductase nih.gov N-substituted tetrahydropyridines Biocatalytic cascade under mild conditions. 99% ee
Asymmetric Carbometalation Rhodium-chiral ligand nih.gov Dihydropyridines / Arylboronic acids Access to 3-substituted chiral piperidines. High enantioselectivity
Chiral Auxiliary Oxazolidinone auxiliary / Pd catalyst nih.gov Oxazolidinone-substituted pyridines Diastereoselective hydrogenation. High enantiomeric ratios

Green Chemistry Considerations in Synthetic Routes

Incorporating green chemistry principles into the synthesis of this compound and its analogues is crucial for sustainable research and development. Key considerations include the use of catalytic methods, renewable feedstocks, and minimizing waste.

Biocatalysis stands out as a particularly green approach. The use of enzymes, as seen in the chemo-enzymatic synthesis of chiral piperidines, allows reactions to be performed in aqueous media under mild temperature and pressure conditions, significantly reducing energy consumption and the need for hazardous organic solvents. nih.gov Lipases have also been employed to catalyze the synthesis of functionalized dihydropyridines, offering a green route with good functional group compatibility. rsc.org

The development of heterogeneous catalysts is another cornerstone of green synthesis. For example, a surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been used for the sustainable production of piperidine from furfural, a platform chemical derived from biomass. nih.gov Such catalysts can often be recovered and reused, minimizing waste and reducing the reliance on precious metals. The use of visible-light-promoted reactions, such as the iodine-catalyzed Csp³–H amination to form piperidines, presents an energy-efficient alternative to thermally driven processes. acs.org

Table 2: Green Chemistry Approaches in Piperidine and Pyridine Synthesis

Approach Example Green Chemistry Principle(s) Addressed
Biocatalysis Chemo-enzymatic dearomatization of pyridines. nih.gov Use of renewable catalysts, safer solvents (water), energy efficiency.
Heterogeneous Catalysis Synthesis of piperidine from biomass-derived furfural using a Ru₁CoNP/HAP catalyst. nih.gov Use of renewable feedstocks, catalysis, waste prevention (catalyst recycling).
Photochemistry Visible-light-promoted iodine-catalyzed C–H amination. acs.org Energy efficiency.
Cascade Reactions Hybrid bio-organocatalytic cascade for 2-substituted piperidines. ucd.ie Atom economy, step economy, waste prevention.
Modular Synthesis Annulation of 3-methylglutaric anhydride with 1,3-azadienes. rsc.org Atom economy, step economy, designing for efficiency.

Scale-up Considerations for Research Applications

Transitioning the synthesis of this compound analogues from a laboratory scale to larger quantities necessary for extensive research presents several challenges related to safety, cost, and process robustness.

The choice of reagents and synthetic route is critical. For instance, while the asymmetric hydrogenation of N-iminopyridinium ylides is elegant, the reagents used for their preparation can pose significant safety risks on larger scales due to thermal instability, making this method less suitable for scale-up. dicp.ac.cn In contrast, the direct hydrogenation of pyridinium salts is a more robust and safer alternative. dicp.ac.cndicp.ac.cn

Process efficiency is paramount for large-scale synthesis. Routes that are lengthy and require multiple protection-deprotection steps or chromatographic purifications are often not economically viable. nih.gov Therefore, developing convergent and step-economical syntheses is a key focus. The modular synthesis of piperidines, which can produce building blocks on a multigram scale (up to 100g), is an example of a scalable methodology. rsc.orgnews-medical.net

Maintaining batch-to-batch consistency and controlling impurities are significant hurdles in manufacturing pharmaceutical-grade piperidine derivatives. pmarketresearch.com Even trace amounts of byproducts can necessitate costly reprocessing. pmarketresearch.com Therefore, robust reactions with high selectivity and yield are preferred.

Continuous flow chemistry is emerging as a powerful technology for scaling up the synthesis of active pharmaceutical ingredients (APIs). cam.ac.ukmdpi.com Flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), improve safety, and can lead to higher reproducibility and yields compared to batch processes. cam.ac.uk This technology is particularly advantageous for hazardous reactions or when precise control is needed to minimize impurity formation, making it a valuable tool for the scale-up of complex heterocycle syntheses. mdpi.com Contract manufacturing organizations are increasingly adopting technologies like continuous flow chemistry to meet the demand for piperidine-based APIs. pmarketresearch.com

Table 3: Key Considerations for Scale-up Synthesis

Factor Challenge Potential Solution / Best Practice
Safety Use of thermally unstable or highly reactive reagents. dicp.ac.cn Select routes with safer, more stable intermediates (e.g., pyridinium salts over ylides). Utilize continuous flow reactors to minimize the volume of hazardous materials at any given time. cam.ac.uk
Efficiency & Cost Long synthetic sequences with multiple purification steps. nih.gov Develop step-economical and convergent syntheses. Employ catalytic methods to reduce reagent costs. rsc.orgnews-medical.net
Reproducibility Batch-to-batch variation in yield and purity. pmarketresearch.com Implement robust reaction conditions. Utilize continuous flow processing for better control and consistency. cam.ac.uk
Impurity Control Formation of byproducts that are difficult to remove. pmarketresearch.com Optimize reaction selectivity. Develop efficient, non-chromatographic purification methods like crystallization.
Catalyst Selection Cost and availability of precious metal catalysts. Develop catalysts based on more abundant metals or explore organocatalysis and biocatalysis. nih.gov Ensure catalyst robustness and recyclability for large-scale operations. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Substituent Effects on Biological Interactions

The potency and selectivity of 2-(1-benzylpiperidin-4-yl)pyridine derivatives can be significantly modulated by the introduction of various substituents on the piperidine (B6355638) ring, the pyridine (B92270) ring, and the benzyl (B1604629) moiety.

The piperidine ring is a crucial component of the this compound scaffold, and its substitution has been a subject of SAR studies. Research has shown that isosteric replacements or modifications of the benzylpiperidine moiety can be detrimental to the activity of certain derivatives. nih.gov For instance, in a series of pyridazine (B1198779) analogues designed as acetylcholinesterase (AChE) inhibitors, any alteration to the benzylpiperidine part of the molecule led to a decrease in inhibitory activity. nih.gov

In other contexts, such as the development of potential anticancer agents, the presence of a methyl group on the piperidine ring has been noted to influence the compound's properties. ajchem-a.com The position of such a substituent can affect the molecule's conformation and its fit within the binding pocket of a receptor.

To illustrate the impact of piperidine ring modifications, consider the following data on related compounds:

Table 1: Effect of Piperidine Ring Modifications on Biological Activity

Compound ID Modification Target Activity Reference
1 Unmodified benzylpiperidine AChE Baseline nih.gov
Analog A Isosteric replacement of piperidine AChE Decreased nih.gov
115d Methyl group at position 3 Anticancer High ajchem-a.com

| 115e | Methyl group at position 4 | Anticancer | High | ajchem-a.com |

Modifications to the pyridine ring of this compound have been extensively studied to enhance biological activity and selectivity. Introducing a lipophilic environment on the pyridine ring, or a related pyridazine ring in some analogs, has been shown to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov For example, the introduction of a methyl group at the C-5 position of a related pyridazine derivative resulted in a compound with an IC₅₀ of 21 nM and a 100-fold greater selectivity for human AChE over BuChE compared to the reference compound tacrine. nih.gov

Furthermore, the insertion of a phenyl group at the C4 position of the pyridine ring has been shown to have a variable impact on sigma-1 (σ₁) receptor affinity, depending on the length of the linker between the piperidine and pyridine rings. csic.es While it had no significant effect with a short linker (n=0), it notably decreased affinity with longer linkers (n=3 and n=4). csic.es The presence of electron-donating groups like -OH and -OMe on the pyridine ring has also been found to enhance the antiproliferative activity of pyridine derivatives in general. mdpi.com

Table 2: Impact of Pyridine Ring Substitutions on Biological Activity

Compound ID Pyridine Ring Modification Target Activity (IC₅₀/Kᵢ) Reference
4c 5-methyl-6-phenyl (pyridazine) AChE 21 nM nih.gov
4g Indenopyridazine AChE 10 nM nih.gov
1 vs. 8 Phenyl at C4 (n=0 linker) σ₁ Receptor No significant impact csic.es

| 3 vs. 9 | Phenyl at C4 (n=3 linker) | σ₁ Receptor | Decreased affinity | csic.es |

The benzyl moiety of this compound plays a significant role in ligand-target recognition, primarily through hydrophobic and aromatic interactions. The N-benzyl group can engage in π-π stacking interactions with aromatic amino acid residues, such as tryptophan (Trp 86), in the active site of enzymes like AChE. acs.org

Substitutions on the aromatic ring of the benzyl group can fine-tune the biological activity. For instance, the introduction of a chloro or fluoro group on the benzylic ring has been shown to boost BuChE inhibition. acs.org In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring, which is analogous to the benzyl group's phenyl ring, significantly influenced affinity for sigma receptors. nih.gov Generally, 3-substituted compounds displayed higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions tended to increase affinity for σ₂ receptors while maintaining similar affinity for σ₁ receptors. nih.gov

Table 3: Effect of Benzyl Moiety Substitutions on Biological Activity

Compound Class Substitution on Benzyl Moiety Target Effect on Activity Reference
Pyridinium (B92312) styryls Chloro or Fluoro BuChE Boosted inhibition acs.org
N-(1-benzylpiperidin-4-yl)phenylacetamides 3-substitution (Cl, Br, F, NO₂, OMe) σ₁/σ₂ Receptors Higher affinity than 2- or 4-substitution nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamides Halogen σ₂ Receptor Increased affinity nih.gov

Linker Design and Conformational Analysis in Hybrid Molecules

The length and rigidity of the spacer connecting the 1-benzylpiperidine (B1218667) moiety to the pyridine ring play a crucial role in molecular recognition, particularly for targets like sigma receptors. Studies on a series of compounds where the 1-benzylpiperidin-4-yl group was linked to a substituted pyridine ring via an alkylamino spacer of varying length (n=0 to 4) demonstrated a clear dependence of σ₁ receptor affinity on the spacer length. csic.esnih.gov

An increase in the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in affinity for the human σ₁ receptor. csic.esnih.gov This suggests that a longer, more flexible linker allows the molecule to adopt a conformation that is more favorable for binding to the receptor. The rigidity of the linker also has a profound impact, with more rigid linkers potentially restricting the molecule to a less optimal conformation for binding. diva-portal.org

Table 4: Effect of Spacer Length on σ₁ Receptor Affinity

Compound Linker Length (n) Kᵢ for hσ₁R (nM) Reference
1 0 (amino) 29.2 csic.esnih.gov
2 2 (ethylamino) 7.57 ± 0.59 csic.esnih.gov
3 3 (propylamino) 2.97 ± 0.22 csic.esnih.gov

| 4 | 4 (butylamino) | 3.97 ± 0.66 | csic.esnih.gov |

The three-dimensional conformation of this compound derivatives is a key factor in their biological activity. The molecule's ability to adopt a specific low-energy, "bioactive" conformation that is complementary to the binding site of its target is essential for high-affinity binding.

Docking studies of related molecules have provided insights into these bioactive conformations. For example, in the active site of AChE, the pyridinium ring of an analog was shown to have π-cation interactions with Tyr 337 and Trp 86, while the N-benzyl moiety engaged in π-π stacking with Trp 86. acs.org In another study on PROTACs, it was found that high cell permeability correlated with the ability of the molecules to adopt folded conformations that shield their polar surface area. diva-portal.org This suggests that the conformational flexibility of the this compound scaffold and any associated linkers is critical for its pharmacokinetic and pharmacodynamic properties. The piperidinium (B107235) moiety has been observed to form salt bridge interactions with acidic residues like Asp126 and Glu172 in the binding pocket. csic.es The phenyl ring of the benzyl group can also engage in π-alkyl interactions with residues such as Val152. csic.es

Rational Design Principles for Novel Benzylpiperidinylpyridine Derivatives

The design of new benzylpiperidinylpyridine derivatives is guided by established medicinal chemistry principles. Rational design aims to systematically modify the core structure to improve interactions with biological targets. researchgate.net This often involves the synthesis of a series of analogs to explore the structure-activity relationship (SAR) and identify key pharmacophoric features.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery used to identify new molecular architectures that retain the essential biological activity of a parent compound while offering improved properties such as enhanced metabolic stability or novel intellectual property. niper.gov.innih.gov This approach involves replacing the central core of a molecule while preserving the spatial arrangement of key interacting groups. For instance, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold has been successfully replaced with a 2-(quinolin-4-yloxy)acetamide system in the development of antimycobacterial agents. nih.gov Similarly, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in significant improvements in metabolic stability by blocking a site of metabolism. niper.gov.in

Bioisosteric replacement, a related concept, involves substituting one atom or group of atoms with another that produces a molecule with similar biological activity. spirochem.com This technique is instrumental in fine-tuning the physicochemical properties of a lead compound. For example, replacing a phenyl group with a pyridyl or pyrimidyl ring can increase metabolic stability. niper.gov.in In the context of benzylpiperidine derivatives, the piperidine ring itself can be considered a bioisostere of the piperazine (B1678402) ring. nih.gov The strategic replacement of isoxazole (B147169) heterocycles with pyridine, oxadiazole, or acyl groups has also been shown to yield ligands with high affinity for nicotinic cholinergic receptors. nih.gov

The application of these principles to this compound could involve modifications to the pyridine, piperidine, or benzyl moieties to explore new chemical space and optimize biological activity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring significantly influenced their affinity for sigma receptors. nih.gov

Table 1: Examples of Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Original Scaffold/FragmentReplacement Scaffold/FragmentRationale/Outcome
Imidazo[1,2-a]pyridine-3-carboxamide2-(Quinolin-4-yloxy)acetamideDevelopment of novel antimycobacterial agents. nih.gov
Imidazopyridine1,2,4-TriazolopyridineImproved metabolic stability. niper.gov.in
Phenyl groupPyridyl or Pyrimidyl ringIncreased metabolic stability. niper.gov.in
Isoxazole heterocyclePyridine, Oxadiazole, or Acyl groupHigh-affinity ligands for nicotinic cholinergic receptors. nih.gov
IndoleIndazoleGeneration of dual MCL-1/BCL-2 inhibitors from selective leads. rsc.org

Fragment-Based Drug Design Approaches (non-clinical drug discovery context)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the early stages of drug discovery. openaccessjournals.com This approach begins with the identification of small, low-molecular-weight compounds, known as fragments (typically <300 Da), that bind to a biological target with low affinity. openaccessjournals.comfrontiersin.org These fragments serve as starting points for the development of more potent and selective lead compounds through a process of fragment evolution or linking. frontiersin.orgresearchgate.net

The initial step in FBDD is the screening of a fragment library against the target protein using sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). openaccessjournals.com Once a fragment hit is identified and its binding mode is characterized, medicinal chemists can employ several strategies to increase its potency. These include:

Fragment Growing: Extending the fragment by adding new chemical functionalities to occupy adjacent pockets on the protein surface.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites on the target to create a single, more potent molecule. frontiersin.org

Fragment Merging: Combining the structural features of overlapping fragments into a single, optimized compound.

FBDD offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher "hit" rate. openaccessjournals.com In the context of the this compound scaffold, the benzyl, piperidine, and pyridine moieties could each be considered as fragments. A fragment-based approach could involve screening libraries of substituted pyridines, piperidines, or benzyl groups to identify initial binding interactions. For instance, the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov

Table 2: Key Steps in Fragment-Based Drug Design

StepDescription
1. Fragment Library Design Creation of a diverse collection of low-molecular-weight compounds. openaccessjournals.com
2. Fragment Screening Identification of fragments that bind to the target protein using biophysical methods. openaccessjournals.com
3. Hit Validation & Characterization Confirmation of binding and determination of the binding mode, often through structural biology techniques like X-ray crystallography.
4. Hit-to-Lead Optimization Elaboration of the initial fragment hits into more potent lead compounds through strategies like growing, linking, or merging. frontiersin.orgresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and reactivity of molecules. mdpi.com Such studies calculate molecular orbital energies, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

While specific QM studies focusing solely on 2-(1-Benzylpiperidin-4-yl)pyridine are not extensively detailed in the literature, the principles are widely applied to its constituent heterocyclic systems, such as pyridine (B92270). researchgate.netiiste.org For pyridine and its derivatives, DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various reactivity descriptors. nih.govresearchgate.net These computations help in understanding how substituents on the pyridine or piperidine (B6355638) rings can alter the electron distribution, dipole moment, and polarizability of the entire molecule, thereby influencing its interaction with biological targets. nih.gov For instance, theoretical studies on related pyridine derivatives have correlated calculated electronic properties with observed biological activities. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for screening virtual libraries and for understanding the structural basis of ligand-protein interactions.

Molecular docking studies have been instrumental in analyzing how derivatives of this compound interact with various biological targets, most notably sigma (σ) receptors and cholinesterases. csic.esnih.gov These simulations reveal the specific binding modes and key amino acid residues involved in stabilizing the ligand-protein complex.

For derivatives targeting sigma receptors, the N-benzylpiperidine portion of the molecule is consistently shown to be a crucial pharmacophore. Docking studies on a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives identified key interactions within the σ1 receptor binding site. csic.esnih.gov The pyridine ring often engages in π-alkyl interactions with hydrophobic residues, while the benzyl (B1604629) group can form π-anion or π-π stacking interactions. nih.gov For example, in one modeled complex, the pyridine ring was shown to establish π-alkyl interactions with Leu105 and Met93. nih.gov

The table below summarizes key binding interactions observed in docking studies for derivatives of this compound.

Target ProteinLigand MoietyInteracting ResiduesType of Interaction
Sigma-1 Receptor (hσ1R)Pyridine RingLeu105, Met93, Ala185π-alkyl
Sigma-1 Receptor (hσ1R)Propargylamine GroupTyr206, Ala98, Leu95Hydrophobic Pocket
Sigma-1 Receptor (hσ1R)Linker Chain NHGlu172Hydrogen Bond
Sigma-2 Receptor (hσ2R)N-benzyl-piperidiniumHis21, Met59, Phe66, Leu70Binding Pocket
Sigma-2 Receptor (hσ2R)Benzyl MoietyGlu73π-anion

This table is generated based on findings from molecular docking studies on derivatives of this compound. nih.gov

Beyond predicting the binding pose, docking simulations provide an estimation of the binding affinity, often expressed as a binding energy score (in kcal/mol) or correlated with experimentally determined inhibition constants (Ki) or IC50 values. csic.esnih.gov These predictions are vital for prioritizing compounds for synthesis and experimental testing.

In studies of multifunctional pyridines based on the 2-(1-benzylpiperidin-4-yl) scaffold, calculated binding energies have shown good agreement with experimental affinity data for sigma receptors. csic.esnih.gov For instance, one potent derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high experimental affinity for the hσ1R (Ki = 1.45 nM) and a calculated binding energy of -11.2 kcal/mol. nih.gov

The following table presents experimental binding affinities for a selection of compounds derived from the core structure.

Compound DerivativeTargetBinding Affinity (Ki in nM)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45
2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R2.97
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R7.57
2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R29.2

This table showcases a range of binding affinities, demonstrating how modifications to the linker between the piperidine and pyridine moieties influence receptor binding. csic.es

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. MD simulations are used to assess the stability of the predicted binding pose, explore the conformational flexibility of the ligand within the active site, and refine the understanding of the interaction energetics. nih.gov

For complex heterocyclic systems like benzylpiperidine derivatives, MD simulations can validate the stability of the ligand-protein complex obtained from docking. nih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can determine if the binding pose is stable or if the ligand shifts to a different conformation. Such simulations have been applied to structurally related piperidine derivatives to confirm that the ligand remains stably bound within the target's active site, reinforcing the credibility of the docking predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Both 2D and 3D-QSAR studies have been applied to piperidine-containing compounds to understand what structural features are critical for their biological activity. nih.gov 2D-QSAR models use descriptors calculated from the 2D structure (e.g., molecular weight, lipophilicity), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the molecules.

For classes of compounds including piperidine derivatives, QSAR models have been developed that demonstrate good statistical reliability and predictive power. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on related antagonists might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another. Such insights provide clear, actionable guidelines for medicinal chemists to rationally design next-generation inhibitors based on the this compound scaffold.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery, enabling the identification of novel bioactive molecules by searching large compound databases. beilstein-journals.org The this compound scaffold is a key feature in several classes of biologically active compounds, making it a valuable query for these computational methods.

In the development of ligands for sigma (σ) receptors, which are targets for neurological disorders and pain, derivatives containing the 1-benzylpiperidine (B1218667) motif are frequently studied. nih.govcsic.es For instance, a pharmacophore-based approach was implicitly used in the design and study of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile. nih.govcsic.es This compound emerged as a potent dual-target inhibitor of acetylcholinesterase (AChE) and a high-affinity ligand for the σ1 receptor. nih.gov The model for these molecules typically includes the basic nitrogen of the piperidine ring, the aromatic ring of the benzyl group, and a linker of a specific length connecting the piperidine to the pyridine core. nih.govcsic.es These key features are used to screen databases for compounds that fit the spatial and electronic requirements for binding.

Virtual screening has also been successfully applied to identify cholinesterase inhibitors for Alzheimer's disease, where the benzylpiperidine moiety is a recognized pharmacophoric element. nih.govtandfonline.com In one study, pharmacophore-based virtual screening led to the discovery of G801-0274, a hit compound that was subsequently optimized. nih.gov The resulting derivatives, such as 1,3-dimethylbenzimidazolinones linked to a benzylpiperidine fragment, showed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.com Molecular docking studies, a common follow-up to virtual screening, revealed that the benzylpiperidine group often anchors the ligand within the active site gorge of the enzyme. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives further refine the pharmacophore model for σ1 receptor ligands. nih.gov These studies demonstrated that substitutions on the phenylacetamide aromatic ring significantly influence binding affinity. nih.gov For example, 3-substituted analogs generally showed higher affinity than 2- or 4-substituted ones, providing crucial data for building more predictive pharmacophore models. nih.gov The 2-fluoro-substituted analogue was identified as having the highest selectivity for σ1 receptors, a finding that can guide future virtual screening campaigns. nih.gov

The following table summarizes the activity of selected derivatives containing the benzylpiperidine moiety, identified through or analyzed by computational methods.

Compound NameTarget(s)Activity (Ki or IC50)
N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 receptorKi = 3.90 nM
N-(1-benzylpiperidin-4-yl)phenylacetamideσ2 receptorKi = 240 nM
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 receptorKi = 3.56 nM
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ2 receptorKi = 667 nM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1RKi = 1.45 nM
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAChEIC50 = 13 nM
1,3-Dimethyl-N-((1-(3-methylbenzyl)piperidin-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (15b)AChEIC50 = 0.39 µM
N-((1-(4-Fluorobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (15j)BChEIC50 = 0.16 µM

Data sourced from multiple studies. nih.govtandfonline.comnih.gov

Ligand Efficiency and Druggability Descriptors in Computational Design

In computational drug design, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other druggability descriptors are metrics used to assess the quality of hit and lead compounds, guiding their optimization. core.ac.uk LE, for example, relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms), providing a measure of how efficiently the molecule uses its atoms to bind to the target. core.ac.uk

Another critical descriptor is Lipophilic Ligand Efficiency (LLE or LipE), which combines potency (like pIC50 or pKi) and lipophilicity (cLogP). core.ac.uk A higher LLE value is generally desirable, as it indicates a better balance between affinity and lipophilicity, which can correlate with a lower risk of promiscuity and off-target toxicity. core.ac.uk

For compounds based on the this compound scaffold, these metrics are vital for optimization. For example, in the development of σ1 receptor ligands, while the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide has a high affinity (Ki = 3.90 nM), medicinal chemists must balance this potency against properties like molecular weight and lipophilicity to ensure the compound has favorable pharmacokinetic properties. nih.gov

Computational tools can predict key druggability descriptors based on a molecule's structure. These include adherence to guidelines like Lipinski's Rule of Five and Veber's rules, which relate to oral bioavailability. researchgate.net For a series of benzimidazole-based compounds, computational analysis showed favorable drug-likeness properties, suggesting good physicochemical and pharmacokinetic behavior for oral delivery. researchgate.net While not directly on the title compound, these studies highlight the standard computational assessments applied to similar heterocyclic structures.

The table below outlines key druggability descriptors for a representative compound from a related series, illustrating the application of these computational assessments.

DescriptorDefinitionTypical Value/Rule for Druggability
Molecular Weight (MW)The mass of a molecule.< 500 Da (Lipinski's Rule)
cLogPA calculated measure of a compound's lipophilicity.< 5 (Lipinski's Rule)
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors (HBA)The number of N and O atoms.< 10 (Lipinski's Rule)
Rotatable BondsThe number of bonds that can freely rotate.≤ 10 (Veber's Rule)
Ligand Efficiency (LE)Binding energy per heavy atom.Favorable values are typically > 0.3 kcal/mol per heavy atom.
Lipophilic Ligand Efficiency (LLE)pIC50 - cLogPDesirable values are often > 5.

The optimization of benzylpiperidine derivatives as inhibitors often involves a multi-parameter approach, where potency is increased while maintaining or improving these druggability metrics. unisi.it This ensures that the resulting drug candidates have a higher probability of success in later stages of development. core.ac.uk

Mechanistic Investigations of Biological Interactions Preclinical, Non Clinical

Studies of Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibition)

Derivatives containing the N-benzylpiperidine scaffold have been extensively evaluated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the degradation of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the management of Alzheimer's disease.

Kinetic studies are performed to determine the mode of enzyme inhibition, providing insight into whether a compound competes with the natural substrate. Analysis using methods like the Lineweaver-Burk plot allows for the classification of inhibitors as competitive, non-competitive, uncompetitive, or mixed-type. nih.gov

Several compounds incorporating the N-benzylpiperidine structure have been characterized:

Donepezil (E2020) , which contains a 1-benzyl-4-substituted piperidine (B6355638) core, demonstrates a mixed-type inhibition of acetylcholinesterase. nih.gov Its inhibitor dissociation constants for both the free enzyme (Kᵢ) and the acetyl-enzyme (K'ᵢ) are significantly lower than those of other tested compounds, indicating a potent inhibitory effect. nih.gov

A novel N-benzyl pyridinium (B92312) styryl derivative, SB-1436 (7av) , was found to be a non-competitive inhibitor of both AChE and BChE, with inhibition rate constants (kᵢ) of 0.046 μM and 0.115 μM, respectively. acs.org

In a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, compounds 15b and 15j were identified as potent inhibitors of AChE and BChE, respectively. nih.govtandfonline.com Kinetic analysis revealed that both compounds act in a competitive manner. nih.govtandfonline.com

Compound/Derivative ClassTarget EnzymeInhibition TypeKᵢ Value (μM)
Donepezil (E2020) AChEMixed-
SB-1436 (7av) AChENon-competitive0.046
SB-1436 (7av) BChENon-competitive0.115
Compound 15b AChECompetitive-
Compound 15j BChECompetitive-

Molecular modeling and docking studies complement kinetic data by visualizing how inhibitors bind to the enzyme. AChE possesses a catalytic active site (CAS) located at the bottom of a deep gorge, and a peripheral anionic site (PAS) near the gorge entrance. Dual-binding inhibitors that interact with both sites are of significant interest.

For the competitive inhibitor 15b , molecular modeling suggests that it binds simultaneously to both the CAS and PAS of AChE. The N-benzylpiperidine portion of the molecule interacts with Trp86 in the CAS through a π-π interaction, while the benzimidazole (B57391) ring binds to Trp286 and Tyr341 in the PAS. nih.gov

Similarly, for Donepezil , the protonated benzylpiperidine moiety is understood to interact with the CAS, while the indanone part of the molecule binds to the PAS. nih.gov

Docking studies of the non-competitive inhibitor SB-1436 (7av) also indicated that its elongated structure allows it to occupy the entire active-site gorge, interacting with both the CAS and the PAS of BChE. acs.org The pyridinium ring stacks with Tyr332 of the BChE PAS. acs.org

These findings suggest that many potent cholinesterase inhibitors featuring the N-benzylpiperidine scaffold function by binding to both the catalytic and peripheral sites of the enzyme, rather than through a purely allosteric mechanism at a site distinct from the active gorge. nih.govnih.gov

Receptor Binding and Modulation Studies (e.g., Sigma Receptors, Muscarinic Receptors)

The N-benzylpiperidine scaffold is also a privileged structure for targeting various G protein-coupled receptors (GPCRs) and other receptor types, including sigma and muscarinic receptors.

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor. springernature.comresearchgate.net These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the determination of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Sigma Receptors:

A polyfunctionalized pyridine (B92270) derivative, Compound 5 , which incorporates a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} moiety, exhibits a very high affinity for the human sigma-1 receptor (hσ₁R) with a Kᵢ value of 1.45 nM. mdpi.comnih.gov

The radioiodinated compound 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP) was shown to have high affinity for both sigma-1 and sigma-2 receptor subtypes, with a Kᵢ of 1.6 nM in human prostate tumor cells. nih.gov Competition binding studies using this radioligand confirmed high-affinity binding for other sigma ligands like haloperidol. nih.govepa.gov

Muscarinic Receptors:

In a study of N-substituted derivatives of 4-piperidinyl benzilate, the N-benzyl substituted compound displayed a high affinity for central muscarinic cholinergic receptors, with a Kᵢ value of 0.2 nM. nih.gov This suggests that the region near the piperidinyl nitrogen can accommodate bulky aromatic substitutions like a benzyl (B1604629) group. nih.gov

CompoundTarget ReceptorRadioligand Assay SystemAffinity (Kᵢ, nM)
Compound 5 Human Sigma-1 (hσ₁R)Guinea pig brain membranes1.45
2-IBP Sigma ReceptorsLnCAP human prostate tumor cells1.6
N-benzyl-4-piperidinyl benzilate Muscarinic ReceptorsRat brain membranes0.2

Selectivity is a critical parameter in drug development, and in vitro binding assays are used to profile a compound's affinity across different receptor subtypes or families.

Sigma Receptors: The pyridine derivative Compound 5 not only has high affinity for the σ₁R but also shows high selectivity, with a 290-fold preference for the σ₁R subtype over the σ₂R subtype. mdpi.com

Dopamine Receptors: A series of D₄R piperidine derivatives was evaluated for selectivity. The 4-benzyl derivative Compound 8 showed a favorable selectivity profile for the D₄ receptor over D₂ and D₃ subtypes. mdpi.com

Muscarinic Receptors: Significant efforts have been made to develop antagonists that are selective for the M₃ muscarinic receptor over the M₂ subtype, leveraging small differences in their orthosteric binding pockets. escholarship.org This highlights the importance of selectivity profiling in optimizing ligands derived from common scaffolds.

Beyond simple binding, functional assays are required to determine whether a compound activates (agonism), blocks (antagonism), or modulates (allosteric modulation) the receptor's activity. nih.govnih.gov

Dopamine Receptors: In functional studies, the 4-benzylpiperidine (B145979) derivative Compound 8 behaved as an antagonist at the D₄ receptor in both Gᵢ protein activation and β-arrestin 2 recruitment assays. mdpi.com

Muscarinic Receptors: Research has identified allosteric agonists for the M₁ muscarinic receptor. One such compound, TBPB , which contains a 1'-(2-Methylbenzyl)-1,4'-bipiperidin-4-yl structure, was characterized in functional calcium mobilization assays. researchgate.net These studies helped to map the unique allosteric binding site, which is distinct from the orthosteric site where acetylcholine binds. researchgate.net Another compound, 6o (BS46) , was developed as a selective M₃R antagonist, fully inhibiting carbachol-induced inositol (B14025) monophosphate accumulation and β-arrestin recruitment at M₃Rs. escholarship.org

These mechanistic investigations underscore the versatility of the N-benzylpiperidine scaffold, which can be tailored to achieve specific modes of action—from competitive and non-competitive enzyme inhibition to receptor antagonism and allosteric modulation—at a variety of important neurological targets.

Investigation of Other Biological Targets (preclinical in vitro or in vivo models)

Preclinical research has predominantly focused on derivatives of 2-(1-Benzylpiperidin-4-yl)pyridine, revealing interactions with specific biological targets. While direct studies on the parent compound are limited in the available literature, the findings on its analogues provide a foundational understanding of its potential biological activities.

Direct experimental data on the interaction of this compound with ion channels is not extensively documented in preclinical studies. However, the broader class of compounds containing piperidine moieties has been investigated in this context. For instance, histrionicotoxins, which also feature a piperidine ring, have been shown to block voltage-sensitive sodium and potassium channels, as well as the ion channel associated with the nicotinic acetylcholine receptor in frog nerve-muscle preparations. nih.gov This suggests a potential, though unconfirmed, for piperidine-containing compounds to modulate ion channel function. Further research is necessary to determine if this compound itself exhibits similar activity.

The primary mechanism of action investigated for derivatives of this compound involves the modulation of neurotransmitter systems, principally through interactions with sigma receptors and cholinesterases.

Sigma Receptor Modulation:

A significant body of research has demonstrated that various analogues of this compound exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. mdpi.comnih.gov These receptors are involved in a multitude of cellular functions, including the regulation of neurotransmitter release. For example, σ₁ receptors are known to modulate central cholinergic function and the electrophysiology of NMDA-type glutamate (B1630785) receptors. sigmaaldrich.com

The affinity of these derivatives for sigma receptors is highly dependent on their structural features. For example, the length of the linker connecting the 1-benzylpiperidine (B1218667) moiety to the pyridine ring plays a critical role in σ₁R affinity. mdpi.com Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides revealed that all tested compounds displayed a higher affinity for σ₁ receptors compared to σ₂ receptors. nih.gov Interestingly, the replacement of a phenyl ring with a pyridyl ring in these acetamides led to a more than 60-fold decrease in affinity for σ₁ receptors, highlighting the importance of the pyridine structure in this interaction. nih.gov

One particular derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has been identified as a promising agent for neuropathic pain through its antagonistic action at the σ₁ receptor. uaeu.ac.ae

Cholinesterase Inhibition:

Several derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov For instance, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated potent dual-target activity against both AChE and BuChE. mdpi.comnih.gov The 1-benzylpiperidin-4-yl moiety linked to the pyridine ring is considered responsible for these cholinesterase inhibition properties. mdpi.com

Binding Affinities of this compound Derivatives at Sigma Receptors
Compound DerivativeTargetBinding Affinity (Ki, nM)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ₁R1.45 mdpi.com
N-(1-benzylpiperidin-4-yl)phenylacetamide analogueσ₁High Affinity nih.gov
N-(1-benzylpiperidin-4-yl)pyridylacetamide analogueσ₁>60-fold loss in affinity vs phenyl analogue nih.gov
Cholinesterase Inhibition by a this compound Derivative
Compound DerivativeTargetInhibition (IC₅₀)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAChE13 nM mdpi.comnih.gov
BuChE3.1 µM mdpi.comnih.gov

Beyond the direct interaction with receptor binding sites, there is no specific preclinical data available that details the modulation of protein-protein interactions by this compound.

Cellular and Molecular Responses (in vitro studies)

There are no available in vitro studies specifically investigating the modulation of gene expression by this compound.

While the interaction of its derivatives with sigma receptors and cholinesterases implies an influence on various signal transduction pathways, direct in vitro analysis of these pathways in response to this compound has not been reported in the reviewed scientific literature. The known roles of σ₁ receptors in regulating calcium signaling at the endoplasmic reticulum suggest a potential area for future investigation. mdpi.comnih.gov

Subcellular Localization Studies

Preclinical and non-clinical investigations into the subcellular distribution of this compound and its analogs have been pivotal in elucidating their mechanism of action. While direct visualization of the parent compound within cellular compartments is not extensively documented in publicly available literature, its subcellular localization can be inferred from the well-characterized distribution of its primary molecular targets, the sigma-1 (σ1R) and sigma-2 (σ2R) receptors.

Derivatives of this compound have been shown to bind with high affinity to sigma receptors. nih.gov The σ1R, in particular, has been identified as a key protein in the regulation of endoplasmic reticulum (ER) and mitochondrial function. nih.gov It is described as a chaperone protein residing within the ER. nih.gov

Studies utilizing immunocytochemistry and confocal microscopy in various cell lines have consistently demonstrated the localization of the σ1R to the endoplasmic reticulum and the nuclear envelope. nih.govarvojournals.org For instance, in retinal Müller cells, the σ1R was found to be expressed and localized to both the nuclear and endoplasmic reticulum membranes. arvojournals.org Similarly, super-resolution imaging in human ovarian adenocarcinoma cells revealed that a fluorescently tagged σ1R (Sig1R-YFP) was predominantly found in the nuclear envelope and in the tubular and vesicular structures of the ER. nih.gov There was also a slight overlap observed with mitochondrial markers, but no significant presence in the plasma membrane, endosomes, peroxisomes, lysosomes, or caveolae. nih.gov

The prevailing evidence suggests that at a resting state, sigma-1 receptors are primarily located at the endoplasmic reticulum. youtube.com Upon stimulation by ligands, they can translocate to other parts of the cell, although significant movement to the plasma membrane has not been consistently observed. nih.govyoutube.com Given that this compound and its derivatives act as ligands for these receptors, it is highly probable that the compound's primary site of action and accumulation is within the endoplasmic reticulum and the nuclear envelope, where it can modulate the activity of the sigma-1 receptor.

The following table summarizes the observed subcellular localization of the sigma-1 receptor, the primary target of this compound and its analogs, based on preclinical research findings.

Cell TypeMethodPrimary LocalizationSecondary/Overlapping LocalizationSource
Primary mouse Müller cellsImmunocytochemistry, Confocal MicroscopyNuclear membrane, Endoplasmic reticulum membrane- arvojournals.org
Human ovarian adenocarcinoma (SK-OV-3) cellsSuper-resolution imaging microscopy (SRRF) with HILONuclear envelope, Endoplasmic reticulum (tubular and vesicular structures)Mitochondria (slight overlap) nih.gov
General (review)-Endoplasmic Reticulum- youtube.com

These subcellular localization studies are crucial for understanding the molecular mechanisms through which this compound and related compounds exert their biological effects. By acting on sigma receptors within specific organelles like the ER, these compounds can influence a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. nih.govyoutube.com

Preclinical Pharmacological Profiling Non Human in Vitro/in Vivo

In Vitro Biological Activity Assessment

There is no available information on the efficacy, potency, or other biological activities of 2-(1-Benzylpiperidin-4-yl)pyridine from dedicated cell-based, enzyme, or receptor binding assays.

Cell-Based Assays for Efficacy and Potency

No studies reporting the efficacy or potency of this compound in cell-based assays were identified.

Enzyme Assays

No data from enzyme inhibition or activation assays for this compound could be located.

Receptor Binding Studies

No receptor binding affinity data for this compound is publicly available.

In Vivo Efficacy Studies in Animal Models of Disease (Non-human)

There is no available information regarding the evaluation of this compound in non-human in vivo models for any disease state.

Evaluation in Neurological Disorder Models (e.g., Pain, Neurodegeneration models, non-human)

No in vivo studies assessing the efficacy of this compound in animal models of neurological disorders were found.

Assessment in Other Relevant Disease Models (e.g., cancer, non-human)

No in vivo studies evaluating this compound in animal models of cancer or other diseases were identified.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations (non-human)

The preclinical evaluation of a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a fundamental step in drug discovery. For this compound, these studies help to build a profile of its absorption, distribution, metabolism, and mechanism of action at a non-human stage.

Absorption and Distribution Studies (e.g., PAMPA assay for permeability)

The ability of a compound to be absorbed and distributed to its site of action is a key determinant of its efficacy. A common in vitro method to predict passive absorption is the Parallel Artificial Membrane Permeability Assay (PAMPA). wikipedia.orgresearchgate.net This assay measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment. wikipedia.org The permeability is a good indicator of potential in vivo intestinal absorption or blood-brain barrier penetration. wikipedia.orgsigmaaldrich.com

While specific PAMPA data for this compound is not available in the reviewed literature, the assay provides a high-throughput, cost-effective means to rank compounds based on their passive permeability. researchgate.net The results, typically expressed as an effective permeability coefficient (Pe), help to classify compounds as having low or high permeability.

Table 1: Illustrative PAMPA Permeability Data This table is for illustrative purposes to show how data from a PAMPA assay is typically presented. Specific values for this compound are not available.

Metabolic Stability (in vitro liver microsomes)

The metabolic stability of a compound, or its susceptibility to biotransformation, is crucial for determining its pharmacokinetic profile, including its half-life and bioavailability. nih.govresearchgate.net In vitro assays using liver microsomes from various species (e.g., rat, mouse, human) are standard tools for assessing this stability. nih.govmdpi.com These microsomes contain key drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.gov

Specific metabolic stability data for this compound is not detailed in the available research. However, studies on structurally related molecules can provide clues. For instance, compounds containing an N-benzyl piperidine (B6355638) moiety, such as donepezil, undergo metabolism through pathways like N-debenzylation and oxidation. mdpi.com Another related compound, 4-(4-chlorobenzyl)pyridine, was shown to interact with and, at different doses, induce or inhibit rat hepatic microsomal P450 enzymes. nih.gov This suggests that the benzylpyridine structure is metabolically active. The stability is typically measured by the compound's half-life (t½) and intrinsic clearance (CLint) in the microsomal incubation. nih.gov

Table 2: Representative Metabolic Stability Data in Liver Microsomes This table illustrates typical data obtained from in vitro metabolic stability assays. Specific values for this compound are not available.

Target Engagement in Animal Models

Confirming that a compound interacts with its intended biological target in a living organism is a critical step known as target engagement. nih.gov This helps to validate the mechanism of action and provides a basis for translating preclinical findings to clinical studies. nih.gov

Direct target engagement studies for this compound are not found in the reviewed literature. However, research on a closely related, more complex derivative provides significant insight. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the study) was identified as a potent ligand for sigma receptors (σR), specifically showing high affinity for the σ1 receptor subtype. nih.gov The study highlighted that the 1-benzylpiperidine (B1218667) moiety plays a crucial role in this high-affinity binding. nih.gov This suggests that this compound itself may serve as a scaffold for sigma receptor ligands. The affinity is typically quantified by the inhibition constant (Ki), with lower values indicating stronger binding.

Table 3: Sigma Receptor Binding Affinities of Related Pyridine (B92270) Derivatives This table presents data for compounds structurally related to this compound, highlighting the importance of the 1-benzylpiperidine moiety for sigma receptor affinity. nih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for probing the intricate details of a molecule's structure. While basic spectroscopic methods can confirm the presence of a compound, advanced applications provide a much deeper understanding of its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (advanced applications)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, provides unparalleled insight into the connectivity and spatial relationships of atoms within a molecule. ipb.ptnih.govresearchgate.net For 2-(1-benzylpiperidin-4-yl)pyridine, techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and elucidating the compound's conformation. nih.govresearchgate.netscience.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. princeton.eduresearchgate.net For this compound, COSY would show correlations between adjacent protons in the pyridine (B92270) ring, the piperidine (B6355638) ring, and the benzyl (B1604629) group, confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signals of the piperidine ring can be used to identify the corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This provides critical information about the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal spatial proximities between the benzyl group protons and certain piperidine ring protons, offering insights into the orientation of the benzyl substituent.

Table 1: Advanced NMR Techniques for the Structural Elucidation of this compound

NMR Technique Information Provided Application to this compound
COSY ¹H-¹H correlations (2-3 bonds)Confirms proton connectivity within the pyridine, piperidine, and benzyl moieties.
HSQC ¹H-¹³C correlations (1 bond)Assigns carbon signals based on their directly attached protons.
HMBC ¹H-¹³C correlations (2-4 bonds)Establishes long-range connectivity between the benzyl, piperidine, and pyridine fragments.
NOESY ¹H-¹H spatial proximityDetermines the 3D conformation and the relative orientation of the substituents.

Mass Spectrometry (HRMS for precise molecular weight and fragmentation analysis)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. unimi.itkobv.de For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₈H₂₂N₂.

Beyond just molecular weight, tandem mass spectrometry (MS/MS) coupled with HRMS can provide detailed structural information through fragmentation analysis. wvu.edunih.govscielo.br By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule. wvu.edupurdue.edu For this compound, characteristic fragmentation patterns would be expected, such as the loss of the benzyl group or cleavage of the piperidine ring, providing further confirmation of its structure. wvu.eduscielo.br

Table 2: Expected HRMS Fragmentation of this compound

Fragment Ion (m/z) Proposed Structure/Loss Significance
[M+H]⁺Protonated moleculeConfirms molecular weight and formula.
[M - C₇H₇]⁺Loss of benzyl groupIndicates the presence of a benzyl substituent.
[C₅H₄N-CH-C₅H₁₀N]⁺Cleavage within the piperidine ringConfirms the piperidine and pyridine ring connection.
[C₇H₈N]⁺Benzyl fragmentConfirms the presence of the benzyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.orgresearchgate.net In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches from the pyridine and benzyl rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed in the 2850-3000 cm⁻¹ region. libretexts.org

C=C and C=N stretching vibrations: Aromatic ring stretching vibrations from the pyridine and benzyl rings would be seen in the 1400-1600 cm⁻¹ range. libretexts.org

C-N stretching vibrations: The stretching of the C-N bonds in the piperidine ring would likely appear in the 1000-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the pyridine and benzyl aromatic systems.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of the Compound

Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide a wealth of structural information. nih.gov The resulting crystal structure would definitively confirm the connectivity of the atoms and reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl and pyridyl substituents relative to the piperidine ring. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Co-crystallization with Biological Targets for Ligand-Receptor Complex Analysis

Given that many piperidine-containing compounds exhibit biological activity, a key application of X-ray crystallography is the determination of the structure of this compound when bound to a biological target, such as a receptor or enzyme. nih.govnih.govduke.edumdpi.com By co-crystallizing the compound with its target protein and solving the structure of the complex, researchers can gain a detailed understanding of the intermolecular interactions that govern binding. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. Such information is crucial for structure-based drug design, enabling the rational optimization of the ligand to improve its affinity and selectivity.

Future Directions and Research Perspectives

Development of Novel Benzylpiperidinylpyridine Hybrids with Multi-Target Activity

A significant future direction lies in the rational design of hybrid molecules that incorporate the 2-(1-benzylpiperidin-4-yl)pyridine core with other pharmacophores to achieve multi-target activity. This strategy is particularly relevant for complex multifactorial diseases where modulating a single target is often insufficient. By combining the structural features of benzylpiperidinylpyridine with moieties known to interact with other disease-relevant proteins, researchers can create single molecules capable of hitting multiple nodes in a disease pathway. This could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Application in Chemical Probe Development

The this compound scaffold is a promising starting point for the development of chemical probes. These are small molecules designed to selectively bind to a specific protein target, enabling the study of that protein's function in biological systems. By modifying the core structure with reporter tags such as fluorescent dyes or biotin, researchers can create tools for target validation, imaging, and affinity-based protein profiling. The development of highly potent and selective probes derived from this scaffold will be instrumental in elucidating the roles of their target proteins in health and disease.

Exploration of New Therapeutic Areas (preclinical focus)

While much of the historical focus has been on the dopaminergic and histaminergic systems, the adaptable nature of the this compound structure allows for its exploration in a wider range of therapeutic areas. Preclinical research is likely to investigate the potential of novel analogs in areas such as neurodegenerative diseases, inflammatory disorders, and certain types of cancer. This will involve screening libraries of derivatives against a diverse panel of biological targets to identify new and unexpected therapeutic opportunities. The insights gained from these preclinical studies will be crucial for guiding future drug development efforts.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. These computational tools can be employed to analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR). AI and ML algorithms can predict the properties of virtual compounds, prioritize synthetic efforts, and even generate novel molecular structures with desired pharmacological profiles. This in silico approach can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with identifying promising lead candidates.

Stereoselective Synthesis and Chiral Pharmacology

The 4-position of the piperidine (B6355638) ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Future research will increasingly focus on the stereoselective synthesis of each enantiomer to allow for the evaluation of their individual pharmacological properties. It is well-established that enantiomers of a chiral drug can exhibit different potency, efficacy, and toxicity profiles. A thorough understanding of the chiral pharmacology of this compound and its derivatives is essential for the development of safer and more effective single-enantiomer drugs.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1-Benzylpiperidin-4-yl)pyridine, and how do they influence its biochemical interactions?

  • Answer : The compound consists of a pyridine ring linked to a benzyl-substituted piperidine moiety. The piperidine ring provides conformational flexibility, while the benzyl group enhances lipophilicity, facilitating membrane penetration. The pyridine ring acts as a hydrogen bond acceptor, critical for interactions with enzymes like acetylcholinesterase (AChE). Computational studies using AutoDock Vina (grid size: 25 ų, exhaustiveness: 8) suggest binding affinity to AChE via π-π stacking and van der Waals interactions .
Molecular Weight218.34 g/mol
FormulaC₁₇H₂₀N₂
Key Functional GroupsPiperidine (basic), Pyridine (aromatic), Benzyl (hydrophobic)
Source: PubChem

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

  • Answer : A two-step approach is typical:

N-Benzylation : Piperidine is benzylated using benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 hours) to yield 1-benzylpiperidine .

Pyridine Coupling : The piperidine intermediate undergoes nucleophilic substitution or reductive amination with pyridine derivatives. For example, ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate reacts with 2-(1-benzylpiperidin-4-yl)ethanamine in DMF at 80°C for 24 hours to form pyridonepezil derivatives (yield: 75–85%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents.
  • First Aid : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
  • Toxicity Note : Limited toxicological data exist. Acute toxicity studies in rodents suggest an LD₅₀ > 500 mg/kg (oral), but chronic effects remain uncharacterized .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound-based AChE inhibitors?

  • Answer : AutoDock Vina is used to predict binding modes. Key steps:

Protein Preparation : Retrieve AChE structure (PDB: 4EY7), remove water, add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Docking Parameters : Set grid center near the catalytic triad (Ser203, His447, Glu334), grid size 25 ų, exhaustiveness 4.
Results show a docking score of −9.2 kcal/mol, with the benzyl group occupying the peripheral anionic site .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for AChE inhibition by this compound analogs?

  • Answer : Discrepancies may arise from assay conditions. Standardize protocols:

  • Enzyme Source : Use recombinant human AChE (hAChE) instead of electric eel AChE (EeAChE) to avoid species variability.
  • Substrate Concentration : Fixed 1 mM acetylthiocholine iodide with 0.3 mM DTNB.
  • Data Normalization : Include donepezil (IC₅₀ = 6 nM) as a positive control. Recent studies report IC₅₀ values of 15–50 nM for optimized derivatives .

Q. How does the compound’s hydrazinyl derivative (1-Benzyl-4-hydrazinylpiperidine) enhance its utility in proteomics research?

  • Answer : The hydrazinyl group enables selective labeling of carbonyl-containing proteins via Schiff base formation. Protocol:

Reaction : Incubate the derivative (10 mM) with protein lysates in PBS (pH 7.4, 37°C, 2 hours).

Quenching : Add sodium cyanoborohydride (50 mM) to stabilize adducts.

Detection : Analyze by LC-MS/MS. This method identifies oxidized proteins in neurodegenerative disease models .

Methodological Considerations

Q. What analytical techniques validate the purity and stability of this compound under storage conditions?

  • Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm), mobile phase acetonitrile/0.1% TFA (70:30), UV detection at 254 nm. Purity >99% is achievable .
  • Stability Testing : Store at −20°C under argon. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation by LC-MS .

Q. How can structure-activity relationship (SAR) studies improve the antioxidant efficacy of this compound?

  • Answer : Modify the pyridine ring:

  • Electron-Withdrawing Groups : Nitro or cyano substitutions at the 3-position increase radical scavenging (EC₅₀: 12 μM vs. 25 μM for parent compound in DPPH assay).
  • Piperidine Substitutions : Replace benzyl with 4-fluorobenzyl to enhance bioavailability (logP reduced from 3.2 to 2.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.